Cas no 817641-86-4 (1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine)
1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Tert-Butyl-3-Cyclobutyl-1H-pyrazol-5-amine
- 3-Cyclobutyl-1-(1,1-dimethylethyl)-1H-pyrazol-5-amine (ACI)
- 2-tert-Butyl-5-cyclobutyl-2H-pyrazol-3-ylamine
- 2-tert-Butyl-5-cyclobutylpyrazol-3-amine
- 5-Cyclobutyl-2-(tert-butyl)-2H-pyrazol-3-ylamine
- SCHEMBL4712988
- VZZTXMPAZZZOFX-UHFFFAOYSA-N
- MFCD18072639
- DB-161771
- CS-0039029
- AKOS022179983
- 5-Cylcobutyl-2-(t-butyl)-2H-pyrazol-3-yl-amine
- 817641-86-4
- AS-69963
- 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine
- 1H-Pyrazol-5-amine, 3-cyclobutyl-1-(1,1-dimethylethyl)-
- 1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine
-
- MDL: MFCD18072639
- Inchi: 1S/C11H19N3/c1-11(2,3)14-10(12)7-9(13-14)8-5-4-6-8/h7-8H,4-6,12H2,1-3H3
- InChI Key: VZZTXMPAZZZOFX-UHFFFAOYSA-N
- SMILES: N1N(C(C)(C)C)C(N)=CC=1C1CCC1
Computed Properties
- Exact Mass: 193.158
- Monoisotopic Mass: 193.158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8A^2
- XLogP3: 1.9
Experimental Properties
- Density: 1.153
- Boiling Point: 331.669 °C at 760 mmHg
- Flash Point: 154.388 °C
1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0039029-100mg |
1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine |
817641-86-4 | 99.93% | 100mg |
$111.0 | 2022-04-26 | |
| ChemScence | CS-0039029-250mg |
1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine |
817641-86-4 | 99.93% | 250mg |
$165.0 | 2022-04-26 | |
| ChemScence | CS-0039029-1g |
1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine |
817641-86-4 | 99.93% | 1g |
$411.0 | 2022-04-26 | |
| TRC | B993085-10mg |
1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine |
817641-86-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B993085-50mg |
1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine |
817641-86-4 | 50mg |
$ 210.00 | 2022-06-06 | ||
| TRC | B993085-100mg |
1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine |
817641-86-4 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Chemenu | CM371324-250mg |
1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine |
817641-86-4 | 95%+ | 250mg |
$182 | 2024-07-23 | |
| Chemenu | CM371324-1g |
1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine |
817641-86-4 | 95%+ | 1g |
$452 | 2024-07-23 | |
| abcr | AB455322-1 g |
1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine; . |
817641-86-4 | 1g |
€517.00 | 2023-07-18 | ||
| eNovation Chemicals LLC | D767209-100mg |
1H-Pyrazol-5-amine, 3-cyclobutyl-1-(1,1-dimethylethyl)- |
817641-86-4 | 95% | 100mg |
$70 | 2024-06-06 |
1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine Suppliers
1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine
1-Tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine: A Comprehensive Overview
The compound with CAS No. 817641-86-4, known as 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, is a fascinating molecule that has garnered significant attention in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring with substituents such as a tert-butyl group and a cyclobutyl group. The pyrazole ring serves as the core framework, while the tert-butyl and cyclobutyl groups contribute to its chemical properties and potential applications.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The tert-butyl group, being a bulky substituent, plays a crucial role in modulating the steric properties of the molecule, which can influence its bioavailability and binding affinity to target proteins. On the other hand, the cyclobutyl group introduces rigidity into the structure, potentially enhancing the molecule's stability and interaction with biological targets.
One of the most promising applications of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine lies in its potential as a lead compound for designing novel therapeutic agents. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound's unique structure allows it to interact with these enzymes in a manner that could lead to the development of more effective anti-inflammatory drugs with fewer side effects.
In addition to its pharmacological potential, 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine has also been studied for its role in catalytic processes. The pyrazole ring is known to act as a coordinating ligand in transition metal complexes, making it a valuable component in organocatalysis. Recent advancements in this area have demonstrated that this compound can enhance the efficiency of certain catalytic reactions, particularly those involving enantioselective synthesis.
The synthesis of 1-tet-butyl-cyclo-butyl-pyrazol-amine involves a multi-step process that typically begins with the preparation of intermediates such as substituted pyrazoles. One common approach involves the condensation of 1H-pyrazole derivatives with aldehydes or ketones under specific reaction conditions. The introduction of the tert-butyl and cyclobutyl groups requires careful optimization to ensure high yields and purity. Researchers have reported various methods for achieving this, including Friedel-Crafts alkylation and Suzuki coupling reactions.
From an environmental perspective, there is growing interest in understanding the biodegradability and ecological impact of compounds like 1-tet-butyl-cyclo-butyl-pyrazol-amine. Studies have shown that certain pyrazole derivatives can undergo microbial degradation under aerobic conditions, suggesting that this compound may not pose significant risks to ecosystems if properly managed. However, further research is needed to fully assess its environmental fate and potential toxicity.
In conclusion, 1-tet-butyl-cyclo-butyl-pyrazol-amine (CAS No. 817641-86-) is a versatile compound with a wide range of applications in both academic research and industrial settings. Its unique chemical structure makes it an attractive candidate for drug discovery, catalysis, and material science. As researchers continue to explore its properties and potential uses, this compound is likely to play an increasingly important role in advancing our understanding of organic chemistry and its practical applications.
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